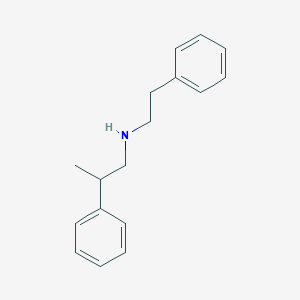
2-phenyl-N-(2-phenylethyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(2-phenylethyl)propan-1-amine, also known as Methamphetamine, is a synthetic stimulant drug that belongs to the amphetamine class. It is a potent and highly addictive drug that affects the central nervous system, causing a surge of dopamine and norepinephrine in the brain. Methamphetamine is a Schedule II controlled substance and is widely abused for its euphoric effects. However, in scientific research, it has been found to have potential therapeutic applications.
Wirkmechanismus
2-phenyl-N-(2-phenylethyl)propan-1-amineine acts on the central nervous system by increasing the release of dopamine and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in a surge of euphoria, increased energy, and heightened alertness. However, long-term use of 2-phenyl-N-(2-phenylethyl)propan-1-amineine can lead to neurotoxicity and damage to the dopaminergic system.
Biochemical and Physiological Effects:
2-phenyl-N-(2-phenylethyl)propan-1-amineine has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction and can lead to cardiovascular complications. 2-phenyl-N-(2-phenylethyl)propan-1-amineine use can also lead to weight loss, decreased appetite, and insomnia. Chronic use of 2-phenyl-N-(2-phenylethyl)propan-1-amineine can lead to neurotoxicity, resulting in cognitive deficits and motor impairments.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-N-(2-phenylethyl)propan-1-amineine has advantages and limitations for lab experiments. It has a potent and predictable pharmacological effect, making it useful for studying the central nervous system. 2-phenyl-N-(2-phenylethyl)propan-1-amineine can be used to study the neurochemical mechanisms of addiction and the effects of chronic drug exposure. However, 2-phenyl-N-(2-phenylethyl)propan-1-amineine is a controlled substance, and its use in research requires strict regulation and adherence to ethical guidelines.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-N-(2-phenylethyl)propan-1-amineine. One area of interest is the development of novel treatments for addiction and other psychiatric disorders. 2-phenyl-N-(2-phenylethyl)propan-1-amineine has been found to be effective in treating ADHD and obesity, and further research is needed to determine its efficacy in other conditions. Additionally, research is needed to better understand the neurotoxic effects of 2-phenyl-N-(2-phenylethyl)propan-1-amineine and to develop strategies to mitigate these effects. Finally, research is needed to develop safer and more effective synthesis methods for 2-phenyl-N-(2-phenylethyl)propan-1-amineine and other amphetamine derivatives.
Synthesemethoden
The synthesis of 2-phenyl-N-(2-phenylethyl)propan-1-amineine involves the reduction of ephedrine or pseudoephedrine using various reagents such as red phosphorus and iodine. The synthesis process is complex and requires advanced knowledge of organic chemistry. The use of pseudoephedrine as a precursor has been regulated due to its potential for illicit drug manufacturing.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(2-phenylethyl)propan-1-amineine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to be effective in the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity. 2-phenyl-N-(2-phenylethyl)propan-1-amineine has also been studied for its potential use in the treatment of Parkinson's disease, depression, and post-traumatic stress disorder (PTSD). However, further research is needed to determine its efficacy and safety in these applications.
Eigenschaften
Produktname |
2-phenyl-N-(2-phenylethyl)propan-1-amine |
|---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
2-phenyl-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C17H21N/c1-15(17-10-6-3-7-11-17)14-18-13-12-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3 |
InChI-Schlüssel |
ASCNQMRWFQKXSI-UHFFFAOYSA-N |
SMILES |
CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)